Enniatin B3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Enniatin B3 synthesis has been elaborated through a detailed study, where a nine-step batch total synthesis was described, highlighting the adaptability to flow synthesis and enabling the preparation of significant quantities of the natural product (Hu et al., 2012).
Molecular Structure Analysis
The molecular structure of Enniatin B3 and its complexes has been extensively studied. X-ray crystallography revealed the complex structure of Enniatin B with KNCS, demonstrating the ionophoric capability of Enniatin B through its interaction with metal ions, which is crucial for understanding its biological activity (Zhukhlistova, 2002).
Chemical Reactions and Properties
Enniatin B3 undergoes extensive hepatic metabolism, involving oxidation, demethylation, and hydroxylation, which significantly affects its bioavailability and toxicity. The metabolism of Enniatin B3 in liver microsomes from different species has been characterized, showing species-specific metabolite patterns and intrinsic clearances (Fæste et al., 2011; Ivanova et al., 2011).
Physical Properties Analysis
The ionophoric and lipophilic nature of Enniatin B3, as detailed in studies, facilitates its incorporation into cellular membranes, forming cation-selective pores. This characteristic is pivotal for its biological activity, impacting membrane potential and cellular processes (Kamyar et al., 2004).
Chemical Properties Analysis
The comprehensive ion-binding properties of Enniatins, including Enniatin B3, have been investigated, revealing their ability to form complexes with a variety of metal ions. This complexation behavior, which occurs in various stoichiometries, underscores the low selectivity and wide spectrum of the Enniatins as complexones, influencing their ionophoric and biological activity (Ovchinnikov et al., 2009).
Scientific Research Applications
In Vitro Metabolism and Potential as Anticancer Drugs : Enniatins, including Enniatin B, exhibit resistance to food and feed processing technologies, posing a risk of intoxication in humans and animals. Interestingly, they are also being explored for their potential as anticancer drugs. A study investigated the in vitro metabolism of Enniatin B in liver microsomes of rats, dogs, and humans, revealing species-specific differences in biotransformation rates and metabolite patterns. It was found that cytochrome P450 enzymes, particularly CYP3A4, played a significant role in the metabolism of Enniatin B in humans (Fæste, Ivanova, & Uhlig, 2011).
Induction of Apoptotic Cell Death in Cancer Cells : Research on Enniatins A1, B, and B1 isolated from Fusarium tricinctum showed that these compounds could induce apoptotic cell death in H4IIE hepatoma cells. Enniatins were found to decrease the activation of the extracellular regulated protein kinase (ERK) pathway, which is associated with cell proliferation, suggesting their potential as anticarcinogenic agents (Wätjen et al., 2009).
Presence in Animal Samples and Potential Toxic Effects : A study investigated the presence of Enniatin B and its metabolites in different samples (eggs, livers, plasma) from feeding studies with broilers and laying hens. The research aimed to understand the potential toxic effects of Enniatin B in humans and animals, finding that certain metabolites were dominant in liver and serum samples, and also present in eggs (Ivanova et al., 2014).
Synergistic Activity Against Cervical Cancer : Enniatin B, when combined with the multi-kinase inhibitor sorafenib, exhibited synergistic anticancer effects against cervical cancer both in vitro and in vivo. This combination treatment showed increased mitochondrial injury and apoptosis induction, suggesting a novel therapeutic approach for cervical cancer treatment (Dornetshuber-Fleiss et al., 2015).
Review on Mycotoxin Enniatin B : A comprehensive review on Enniatin B, a mycotoxin produced by Fusarium fungi, highlighted its diverse biological activities, including antibacterial, antihelmintic, antifungal, herbicidal, and insecticidal properties. The review also discussed its cytotoxic activity on mammalian cell lines and its potential synergistic effects with other mycotoxins (Prosperini et al., 2017).
properties
IUPAC Name |
(3S,6R,9S,12R,15S,18R)-4-methyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H53N3O9/c1-14(2)20-29(38)41-23(17(7)8)26(35)33-21(15(3)4)30(39)43-25(19(11)12)28(37)34(13)22(16(5)6)31(40)42-24(18(9)10)27(36)32-20/h14-25H,1-13H3,(H,32,36)(H,33,35)/t20-,21-,22-,23+,24+,25+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFKZYTWXQBSBH-MAKNZWJESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H53N3O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017632 |
Source
|
Record name | Enniatin B3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Enniatin B3 | |
CAS RN |
864-99-3 |
Source
|
Record name | Enniatin B3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.